molecular formula C6H5F2NO B169713 5-Amino-2,4-difluorophenol CAS No. 113512-71-3

5-Amino-2,4-difluorophenol

Cat. No.: B169713
CAS No.: 113512-71-3
M. Wt: 145.11 g/mol
InChI Key: CXADAFQCFSVRGN-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorophenol: is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 5-Amino-2,4-difluorophenol are currently unknown . More research is needed to determine how this compound influences cellular processes and the downstream effects of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2,4-difluorophenol can be synthesized through the reduction of 2,4-difluoro-5-nitrophenol . The reduction is typically carried out using palladium hydroxide as a catalyst in the presence of hydrogen gas . The reaction is performed in an ethyl acetate solvent under controlled conditions to yield this compound as an off-brown solid .

Industrial Production Methods: Industrial production methods for this compound involve similar reduction processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2,4-difluorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Difluoro-5-hydroxyphenylboronic acid
  • 3,5-Difluoro-2-hydroxybenzaldehyde
  • 2,4-Difluoro-5-nitrophenol
  • 2,4-Difluorophenol

Comparison: 5-Amino-2,4-difluorophenol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity compared to other similar compounds. The fluorine atoms also contribute to its stability and reactivity, making it a versatile compound in various chemical reactions .

Properties

IUPAC Name

5-amino-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXADAFQCFSVRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382396
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113512-71-3
Record name 5-amino-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-difluorophenol
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Synthesis routes and methods I

Procedure details

24 g of 2,4-Difluoro-5-nitrophenol, dissolved in 120 ml of methanol, are subjected to hydrogenation at a hydrogen pressure of 20-40 bar at 25°-45° C. in the presence of 2 g of Raney nickel. When constant pressure is reached (i.e. when the take-up of hydrogen is complete), the pressure is released and the mixture is cooled, the solution is free from catalyst by filtration, and the methanol is subsequently removed by distillation at reduced pressure. 18 g (GC purity 97.5%) of 2,4-difluoro-5-aminophenol are obtained.
Quantity
24 g
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120 mL
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2 g
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Synthesis routes and methods II

Procedure details

Concentrated aqueous ammonia (20 ml) was added to a solution of 2,4-difluoro-5-methoxycarbonyloxyaniline (2.0 g, 9.85 mmol) in ethanol (100 ml) and the mixture stirred at ambient temperature for 3 hours. The reaction mixture was diluted with water and most of the organic volatiles were removed by evaporation. The aqueous residue was neutralised to pH7 and extracted with ethyl acetate. The extracts were washed with water, dried (MgSO4) and the solvent removed by evaporation to give 2,4-difluoro-5-hydroxyaniline (1.2 g, 85%).
Quantity
20 mL
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2,4-difluoro-5-methoxycarbonyloxyaniline
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2 g
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100 mL
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Synthesis routes and methods III

Procedure details

This compound was prepared from 2,4-difluoro-3-nitrophenol (2.35 g, 13.4 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.89 g (97%) of 2,4-difluoro-5-aminophenol as a tan solid. 1H-NMR (DMSO-d6) δ 9.26 (s, 1H), 6.89 (t, J=10.7 Hz, 1H), 6.33 (t, J=9.2 Hz, 1H), 4.82 (s, 2H).
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2.35 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a suspension of 2,4-difluoro-5-nitrophenol (1.01 g, 5.77 mmol) in EtOAc was added palladium hydroxide (0.08 g, 0.57 mmol) and the resulting slurry was stirred under a hydrogen atmosphere for 6 h. The mixture was filtered through a Celite® pad, washing with EtOAc (2×10 mL) and the filtrate was concentrated to afford 5-amino-2,4-difluorophenol (0.8 g, 96% yield) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.28 (s, 1H), 6.91 (t, J=7.2 Hz, 1H), 6.35 (t, J=8.8 Hz, 1H), 4.84 (brs, 2H); MS (ESI) m/z: 146.0 (M+H+).
Quantity
1.01 g
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0.08 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-difluorophenol
Reactant of Route 2
5-Amino-2,4-difluorophenol
Reactant of Route 3
5-Amino-2,4-difluorophenol
Reactant of Route 4
5-Amino-2,4-difluorophenol
Reactant of Route 5
5-Amino-2,4-difluorophenol
Reactant of Route 6
5-Amino-2,4-difluorophenol

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